N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine
Description
Properties
Molecular Formula |
C29H31NO6 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C29H31NO6/c1-18(2)27(28(31)32)30(16-19-13-14-20(34-3)15-26(19)35-4)29(33)36-17-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-15,18,25,27H,16-17H2,1-4H3,(H,31,32)/t27-/m0/s1 |
InChI Key |
KBYGWCNHDFMIBI-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis Using Fmoc Chemistry
Resin Selection and Initial Functionalization
The synthesis begins with selecting a resin compatible with Fmoc-based strategies. TentaGel S Ram resin (loading: 0.25 mmol/g) or Rink Amide MB HA resin (0.57 mmol/g) is typically swollen in N-methylpyrrolidone (NMP) or dichloromethane (DCM) for 30 minutes to maximize solvent accessibility. For C-terminal carboxylic acid peptides, pre-loaded Wang resin with Fmoc-protected amino acids is preferred, while Rink amide resin is used for C-terminal amides. The resin’s choice directly impacts coupling efficiency and final product yield.
Fmoc Deprotection and Amino Acid Coupling
Deprotection of the Fmoc group is achieved using 20% piperidine in DMF under microwave irradiation (40–75°C for 3–5 minutes), which accelerates N-terminal exposure compared to room-temperature methods. Subsequent coupling of Fmoc-(Dmb)Val-OH employs activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) at 0.2 M concentration in NMP/DMF/DCM (1:1:1). Equimolar DIPEA (diisopropylethylamine) is added to neutralize acidic byproducts, ensuring a 75–90% coupling yield per cycle.
Critical Parameters:
Side-Chain Acylation and Orthogonal Protection
Selective Deprotection of the Dmb Group
The Dmb group on the valine side chain is retained during standard SPPS but may require selective removal for further functionalization. Hydrazine hydrate (2–4% in NMP) cleaves the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group without affecting Fmoc or Dmb moieties. This enables site-specific acylation, such as introducing lipophilic chains via Fmoc-Glu-OtBu spacers.
Acylation Strategies
Post-deprotection, acylation is performed using pre-activated derivatives like Fmoc-Lys(hexadecanoyl-γ-Glu)-OH. Coupling conditions mirror standard SPPS protocols, with HATU/DIPEA in DMF achieving >90% efficiency. This step is critical for generating branched or lipidated peptide analogs while preserving the Dmb-protected valine core.
Cleavage and Global Deprotection
Trifluoroacetic Acid-Based Cleavage Cocktails
Peptide-resin cleavage is performed using TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature. This mixture concurrently removes the Fmoc group and liberates the peptide from the resin while retaining acid-labile Dmb protection. The crude product is precipitated in cold diethyl ether, yielding a white powder amenable to purification.
Cleavage Optimization:
Purification and Analytical Characterization
Reverse-Phase HPLC Purification
Preparative HPLC on a C-18 column (5 cm, 10 μm) with a gradient of 0.1% TFA in water (Buffer A) and 90% acetonitrile/0.1% TFA (Buffer B) resolves Fmoc-(Dmb)Val-OH from deletion sequences and byproducts. Fractions are analyzed via analytical HPLC and MALDI-TOF mass spectrometry to confirm molecular weight (m/z 489.56) and purity (>95%).
Comparative Analysis of Synthetic Routes
Manual vs. Automated Synthesis
Manual synthesis using a Syro Wave peptide synthesizer allows precise control over coupling cycles but requires 45–60 minutes per amino acid. In contrast, automated systems like the CEM Liberty Peptide Synthesizer reduce cycle times to 20 minutes via microwave irradiation, albeit with higher equipment costs.
Yield and Scalability
Batch scales ranging from 0.25 mmol to 25 mmol demonstrate consistent yields (70–85%) across methodologies. However, microwave-assisted protocols achieve 15–20% higher yields in large-scale productions due to reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Dmb groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: DIC and HOBt in dichloromethane are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine typically involves the following steps:
- Starting Materials : The synthesis begins with L-valine, a naturally occurring amino acid, which is modified through N-acylation.
- Reagents : Common reagents include 2,4-dimethoxybenzyl chloride and 9H-fluoren-9-ylmethoxycarbonyl chloride.
- Reaction Conditions : The reactions are usually conducted in organic solvents such as dichloromethane or dimethylformamide under controlled temperatures.
The characterization of the compound is performed using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.45 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18.30 | Inhibition of proliferation |
These findings suggest that the compound may act by disrupting key cellular processes involved in tumor growth and survival.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial effects. Testing against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential applications in developing new antimicrobial agents to combat resistant strains.
Case Study 1: Anticancer Drug Development
A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound for enhanced anticancer activity. The derivatives exhibited improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Agent Research
Another investigation focused on the compound's ability to inhibit biofilm formation in bacterial pathogens, particularly Enterococcus faecium. The study demonstrated that the compound significantly reduced biofilm biomass compared to untreated controls, suggesting its utility in treating biofilm-associated infections.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the stepwise construction of peptides. The Fmoc group is removed under basic conditions, while the Dmb group is removed under acidic conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and roles of analogous compounds:
Key Observations :
- The target compound’s DMB group differentiates it from standard Fmoc-amino acids, enabling acid-mediated deprotection without disturbing the Fmoc group. This is critical for multi-directional synthesis.
- N-Fmoc-N-methyl-L-valine (84000-11-3) introduces steric hindrance, reducing aggregation in peptide synthesis , whereas the DMB group in the target compound may enhance solubility in organic solvents.
Key Observations :
Physicochemical Properties
Critical properties compared include melting points, solubility, and spectral
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
